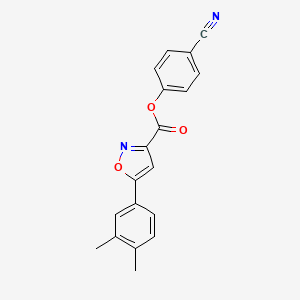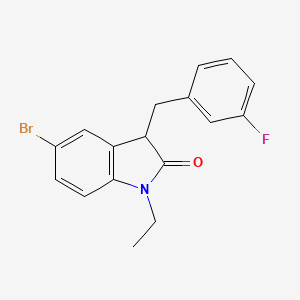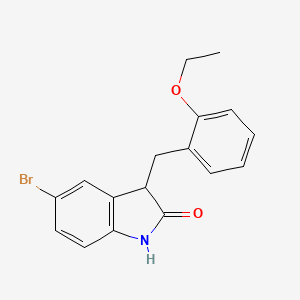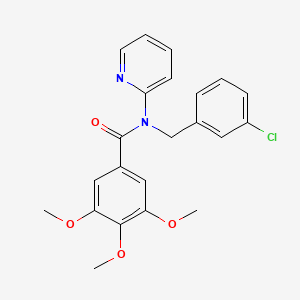![molecular formula C18H13F3N2O3 B11363871 N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11363871.png)
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3,4-ジフルオロフェニル)-1,2-オキサゾール-5-イル]-2-(2-フルオロフェノキシ)プロパンアミドは、フッ素原子とオキサゾール環の存在を特徴とする合成有機化合物です。
製造方法
合成経路と反応条件
N-[3-(3,4-ジフルオロフェニル)-1,2-オキサゾール-5-イル]-2-(2-フルオロフェノキシ)プロパンアミドの合成は、一般的に市販の前駆体から出発し、複数の手順を伴います。一般的な方法の1つは、環化反応によるオキサゾール環の形成、続いて求核置換反応によるフルオロフェニル基とフルオロフェノキシ基の導入です。反応条件には、求核攻撃を促進するために、強塩基と極性非プロトン性溶媒を使用することがよくあります。
工業的製造方法
この化合物の工業的製造には、収率を向上させ、コストを削減するために、合成経路の最適化が含まれる場合があります。これには、反応効率とスケーラビリティを向上させるために、連続フロー反応器を使用することが含まれます。さらに、再結晶化やクロマトグラフィーなどの精製工程を使用して、高純度の化合物を得ます。
化学反応解析
反応の種類
N-[3-(3,4-ジフルオロフェニル)-1,2-オキサゾール-5-イル]-2-(2-フルオロフェノキシ)プロパンアミドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して実施できます。
置換: 求核置換反応は、フッ素化芳香環で発生し、メトキシドナトリウムなどの強い求核試薬を使用することがよくあります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のメトキシドナトリウム。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸をもたらす可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
N-[3-(3,4-ジフルオロフェニル)-1,2-オキサゾール-5-イル]-2-(2-フルオロフェノキシ)プロパンアミドは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 抗菌または抗がん特性を持つ生物活性化合物としての可能性が調査されています。
医学: 特に特定の酵素や受容体を標的にする創薬における可能性のある用途が探求されています。
産業: 高熱安定性や特定の電子特性などの独自の特性を持つ先進材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and fluorophenoxy groups via nucleophilic substitution reactions. The reaction conditions often include the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attacks.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings, often using strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
N-[3-(3,4-ジフルオロフェニル)-1,2-オキサゾール-5-イル]-2-(2-フルオロフェノキシ)プロパンアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。フッ素原子の存在により、化合物の結合親和性と選択性が向上する可能性があります。オキサゾール環は水素結合やπ-π相互作用に関与し、化合物の全体的な活性を高める可能性があります。
類似化合物の比較
類似化合物
フルコナゾール: 類似のフッ素化芳香族構造を持つトリアゾール系抗真菌薬。
ボリコナゾール: フッ素原子の存在を含む構造的類似性を示す別のトリアゾール系抗真菌薬。
ユニークさ
N-[3-(3,4-ジフルオロフェニル)-1,2-オキサゾール-5-イル]-2-(2-フルオロフェノキシ)プロパンアミドは、フッ素化芳香環とオキサゾール部分の特定の組み合わせによってユニークです。この構造配置は、さまざまな用途に貴重な化合物にすることができる、独特の化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar fluorinated aromatic structure.
Voriconazole: Another triazole antifungal with structural similarities, including the presence of fluorine atoms.
Uniqueness
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide is unique due to its specific combination of fluorinated aromatic rings and an oxazole moiety. This structural arrangement can impart distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C18H13F3N2O3 |
|---|---|
分子量 |
362.3 g/mol |
IUPAC名 |
N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide |
InChI |
InChI=1S/C18H13F3N2O3/c1-10(25-16-5-3-2-4-13(16)20)18(24)22-17-9-15(23-26-17)11-6-7-12(19)14(21)8-11/h2-10H,1H3,(H,22,24) |
InChIキー |
HDCZYACLPZDWET-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CC(=NO1)C2=CC(=C(C=C2)F)F)OC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide](/img/structure/B11363796.png)

![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11363806.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11363808.png)
![3-nitro-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11363825.png)

![2-(4-fluorophenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11363835.png)

![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11363853.png)
![5-[benzyl(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11363855.png)
![2-(4-bromophenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11363857.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B11363863.png)
![13-(3-methoxyphenyl)-3,5-dimethyl-8-(4-methyl-3-nitrophenyl)-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11363869.png)

